molecular formula C15H20N4O2 B5789231 3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea

3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea

Cat. No.: B5789231
M. Wt: 288.34 g/mol
InChI Key: KPZJXICKSPGTTG-UHFFFAOYSA-N
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Description

3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Phenyl halides, nucleophiles or electrophiles

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-4-16-15(20)19(11(2)3)10-13-17-14(18-21-13)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZJXICKSPGTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC1=NC(=NO1)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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